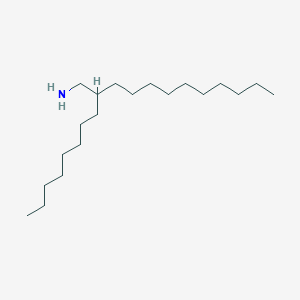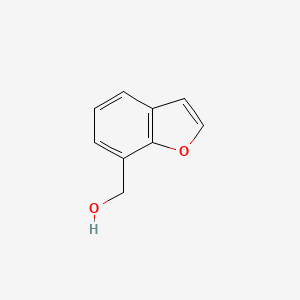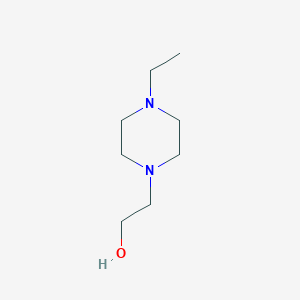
1-乙基哌嗪-4-基乙醇
概述
描述
2-(4-Ethylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24. It is a versatile ligand used in various metal-catalyzed reactions, including copper(II)-catalyzed Buchwald–Hartwig and Sharpless–Meldal C–N bond-forming reactions. This compound is part of the heterocyclic building blocks and is used in research.
科学研究应用
2-(4-Ethylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed reactions, facilitating the formation of C–N bonds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the preparation of various chemical intermediates and materials.
作用机制
Target of Action
It is structurally similar to quetiapine , a widely used antipsychotic drug. Quetiapine acts as an antagonist for multiple neurotransmitter receptor sites, including serotonin (5HT1A; 5HT2A), dopamine (D1; D2), histamine (H1), and adrenaline (alpha1; alpha2) in the brain .
Mode of Action
This means it could bind to the receptors and block their normal function . Quetiapine has a lower affinity for D2 receptors than dopamine, leading to an alternating D2 blockade .
Biochemical Pathways
Quetiapine, a structurally similar compound, may act on depression through its antagonism of 5-ht2a receptors, and on mania through its antagonism of d2 receptors .
Result of Action
Based on its structural similarity to quetiapine, it may have antipsychotic and anti-schizophrenic effects .
生化分析
Biochemical Properties
2-(4-Ethylpiperazin-1-YL)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 2-(4-Ethylpiperazin-1-YL)ethanol to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 2-(4-Ethylpiperazin-1-YL)ethanol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-(4-Ethylpiperazin-1-YL)ethanol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(4-Ethylpiperazin-1-YL)ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, 2-(4-Ethylpiperazin-1-YL)ethanol can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Ethylpiperazin-1-YL)ethanol can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 2-(4-Ethylpiperazin-1-YL)ethanol in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-Ethylpiperazin-1-YL)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-(4-Ethylpiperazin-1-YL)ethanol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolic reactions can affect the levels of other metabolites in the body, influencing overall metabolic flux. Additionally, the compound may interact with cofactors such as NADPH, which are essential for its metabolism.
Transport and Distribution
Within cells and tissues, 2-(4-Ethylpiperazin-1-YL)ethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation in certain tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(4-Ethylpiperazin-1-YL)ethanol is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. The localization of 2-(4-Ethylpiperazin-1-YL)ethanol can significantly impact its function and the biochemical processes it influences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)ethanol typically involves the reaction of 4-ethylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Ethylpiperazin-1-yl)ethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
2-(4-Ethylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
相似化合物的比较
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethanol
- 2-(4-Phenylpiperazin-1-yl)ethanol
- 2-(4-Benzylpiperazin-1-yl)ethanol
Uniqueness
2-(4-Ethylpiperazin-1-yl)ethanol is unique due to its ethyl substituent on the piperazine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable ligand in specific metal-catalyzed reactions, where the ethyl group can influence the reactivity and selectivity of the reaction .
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-9-3-5-10(6-4-9)7-8-11/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSZWUPCSXTPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597126 | |
| Record name | 2-(4-Ethylpiperazin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3221-25-8 | |
| Record name | 2-(4-Ethylpiperazin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

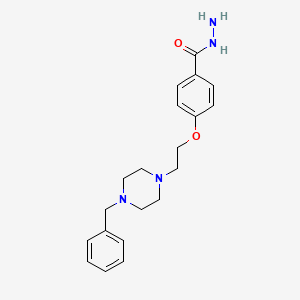

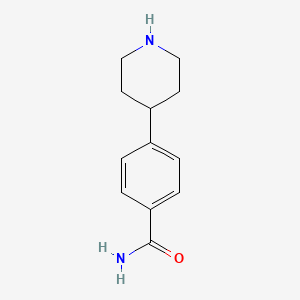



![Methyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B1288156.png)
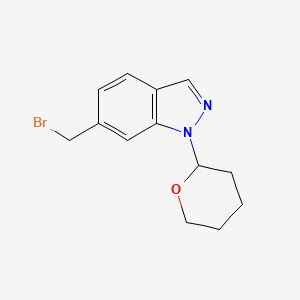
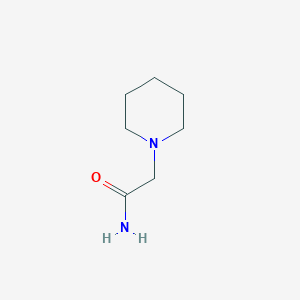
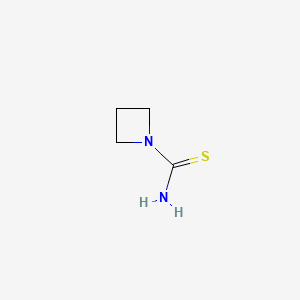
![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)
